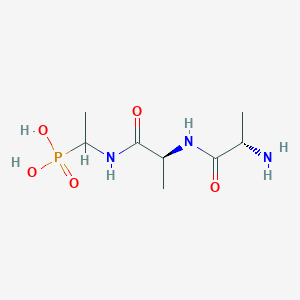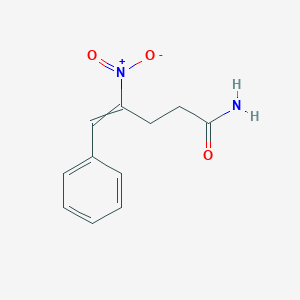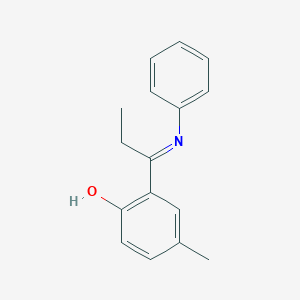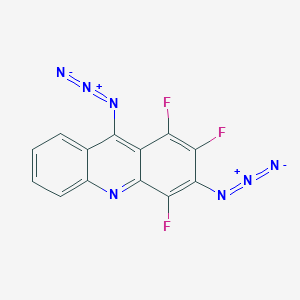![molecular formula C17H30ClN B14607321 N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride CAS No. 58048-55-8](/img/structure/B14607321.png)
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a heptan-2-amine group attached to a 2,4,6-trimethylphenylmethyl group, with the hydrochloride salt form enhancing its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4,6-trimethylbenzyl chloride with heptan-2-amine under basic conditions to form the intermediate N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical events that result in the desired physiological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- 2,4,6-Trimethyl-N-phenylaniline
- Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine)
Uniqueness
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
58048-55-8 |
|---|---|
Fórmula molecular |
C17H30ClN |
Peso molecular |
283.9 g/mol |
Nombre IUPAC |
N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-6-7-8-9-16(5)18-12-17-14(3)10-13(2)11-15(17)4;/h10-11,16,18H,6-9,12H2,1-5H3;1H |
Clave InChI |
NTTSXCNSDWNCBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NCC1=C(C=C(C=C1C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)


![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)


![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)


